

An In-depth Technical Guide on the Properties of 7-Hydroxycoumarins

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Compound of Interest

Compound Name: 7-Hydroxy-3-prenylcoumarin

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Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of **7-Hydroxy-3-prenylcoumarin** and related 7-hydroxycoumarin derivatives. Due to the limited availability of specific experimental data for **7-Hydroxy-3-prenylcoumarin**, this document leverages data from its parent compound, 7-Hydroxycoumarin (also known as Umbelliferone), and the well-studied derivative, 7-Hydroxy-4-methylcoumarin, to provide a thorough reference for researchers, scientists, and drug development professionals. The guide covers key physicochemical properties, spectral data, established experimental protocols for synthesis and characterization, and known biological activities.

7-Hydroxy-3-prenylcoumarin is a natural product that can be isolated from plants such as *Coriaria nepalensis*[1]. Coumarins, as a class, are benzopyrone derivatives widely recognized for their broad range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects[2][3]. This makes them a significant scaffold in medicinal chemistry and drug discovery.

Section 1: Physicochemical Properties

The fundamental physical and chemical properties of **7-Hydroxy-3-prenylcoumarin** and its related analogues are summarized below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

Table 1: Core Physical and Chemical Properties

Property	7-Hydroxy-3-prenylcoumarin	7-Hydroxycoumarin (Umbelliferone)	7-Hydroxy-4-methylcoumarin
CAS Number	86654-26-4[1]	93-35-6	90-33-5[4]
Molecular Formula	C14H14O3	C9H6O3[5]	C10H8O3[4]
Molecular Weight	230.26 g/mol	162.14 g/mol	176.17 g/mol [4]
Melting Point	Data not available	225-228 °C	188.5-190 °C[4]
Appearance	Data not available	Needle-like crystals	Needle-like crystals[4]
Solubility	Data not available	Soluble in ethanol, acetic acid, alkali solutions; slightly soluble in hot water, ether, chloroform[4].	Soluble in ethanol, acetic acid, alkali solutions; slightly soluble in hot water, ether, chloroform[4].

Section 2: Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of chemical compounds. The following table summarizes key spectral information for 7-Hydroxy-4-methylcoumarin, a close structural analogue of the target compound.

Table 2: Spectral Data for 7-Hydroxy-4-methylcoumarin

Technique	Data and Observations
¹ H NMR	(400 MHz, DMSO-d ₆): δ 10.52 (s, 1H, -OH), 7.57-7.59 (d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H), 2.36 (s, 3H, -CH ₃)[6].
¹³ C NMR	(DMSO-d ₆): δ 161.62, 160.77, 155.52, 153.12, 126.39, 113.40, 110.02, 108.37, 102.81, 18.2 (CH ₃) (Note: Full assignment varies slightly by source)[6].
FT-IR (KBr, cm ⁻¹)	Key peaks correspond to O-H stretching, C=O (lactone) stretching (approx. 1720 cm ⁻¹), and C=C (aromatic) stretching (approx. 1610 cm ⁻¹) [7].
UV-Vis (Methanol)	Maximum absorption wavelength (λ _{max}) at 322 nm, corresponding to the cinnamoyl chromophore[8].
Mass Spec. (MS)	MS (EI, m/z): 295.1 (M ⁺) for a related derivative, indicating the molecular ion peak[7].

Section 3: Experimental Protocols

The synthesis of 7-hydroxycoumarin derivatives is commonly achieved through the Pechmann condensation reaction. This method involves the reaction of a phenol with a β-keto ester under acidic conditions.

Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation[9]

1. Reagents and Materials:

- Resorcinol
- Ethyl acetoacetate
- Acid catalyst (e.g., concentrated Sulfuric Acid or Polyphosphoric Acid (PPA))

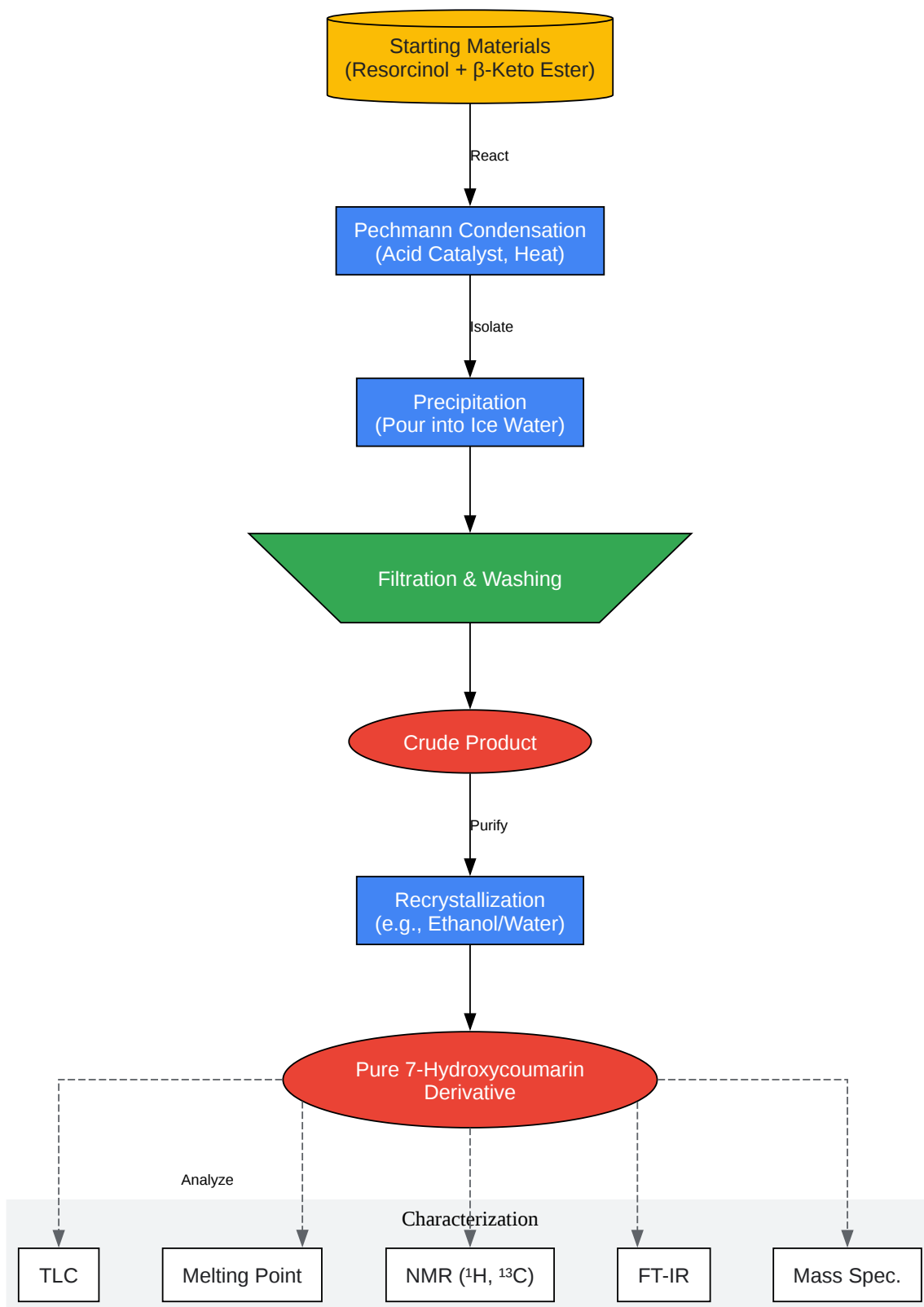
- Ice-cold water
- Ethanol (for recrystallization)
- Reaction flask, condenser, heating mantle, beaker, filtration apparatus

2. Procedure:

- Place the acid catalyst (e.g., 20g of PPA) into a reaction flask[9].
- Add resorcinol (e.g., 1.6g) to the flask[9].
- Slowly add ethyl acetoacetate (e.g., 1.5 mL) to the reaction mixture while stirring[9].
- Heat the mixture to 75-80 °C for approximately 20-25 minutes. The reaction progress can be monitored until the mixture becomes clear[9].
- After the reaction is complete, pour the hot reaction mass into a beaker containing ice-cold water to precipitate the crude product[9].
- Stir the mixture until precipitation is complete.
- Collect the solid product by vacuum filtration and wash the precipitate with cold water to remove any remaining acid.
- Purify the crude product by recrystallization from a dilute ethanol solution to obtain pure crystals of 7-Hydroxy-4-methylcoumarin[9].

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from synthesis to characterization for a 7-hydroxycoumarin derivative.



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Caption: General workflow for the synthesis and characterization of 7-hydroxycoumarin derivatives.

Section 4: Biological Activity and Potential Applications

Derivatives of 7-hydroxycoumarin are known to exhibit a wide array of biological activities, making them attractive candidates for drug development.

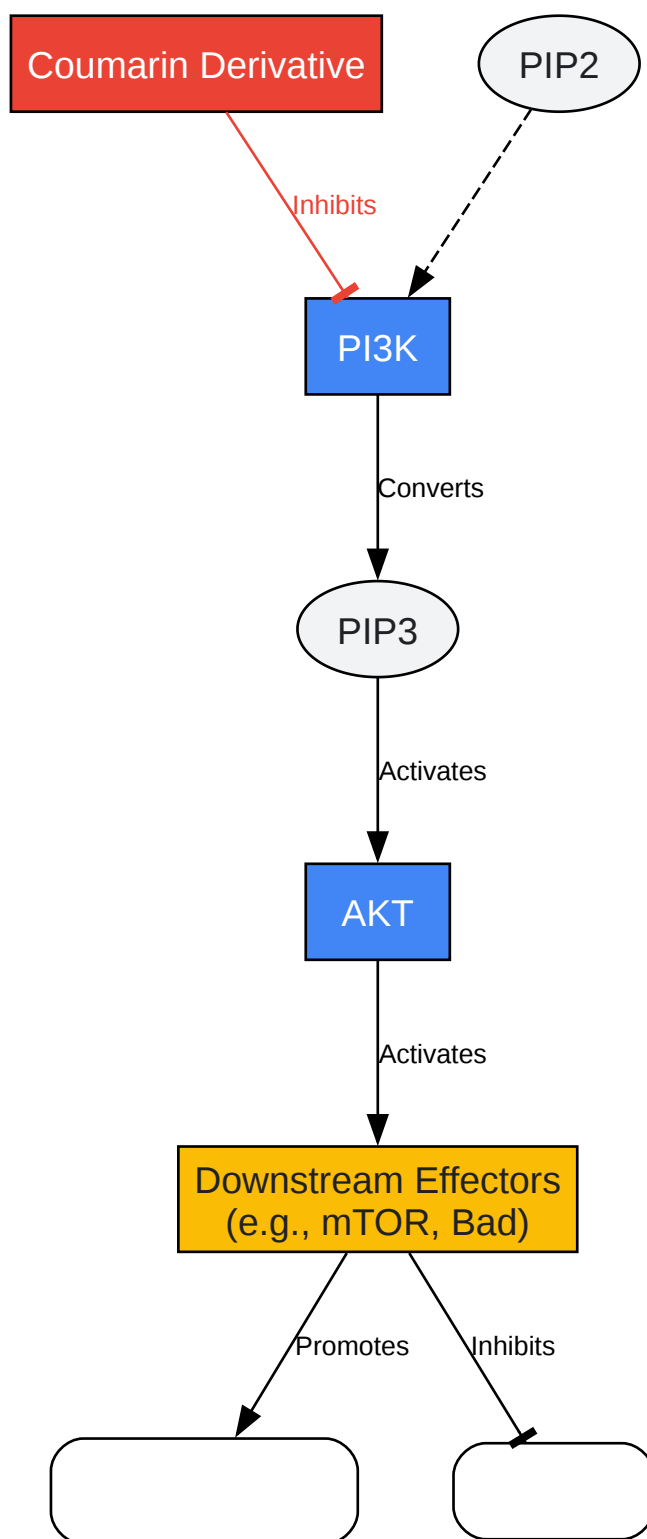
- **Antimicrobial Activity:** Various 7-hydroxycoumarin derivatives have demonstrated significant antibacterial and antifungal properties. Studies have shown activity against bacteria such as *Staphylococcus aureus*, *Escherichia coli*, and fungi like *Candida albicans* and *Aspergillus niger*[\[10\]](#)[\[11\]](#). The specific activity often depends on the nature and position of substituents on the coumarin ring.
- **Antioxidant Activity:** The phenolic hydroxyl group at the C7 position contributes to the antioxidant potential of these compounds. Some derivatives have shown potent radical scavenging activity, comparable to standards like ascorbic acid and butylated hydroxytoluene (BHT)[\[11\]](#)[\[12\]](#).
- **Anti-inflammatory Effects:** 7-Hydroxycoumarin (umbelliferone) has been shown to modulate the functions of human neutrophils. It can decrease the generation of superoxide anions and the release of primary granule enzymes, which are key processes in the inflammatory response[\[2\]](#).
- **Anticancer Activity:** Coumarin and its derivatives have been reported to inhibit the proliferation of several human malignant cell lines[\[13\]](#). Some studies have explored their mechanism of action, suggesting that they may induce cytotoxicity through the inhibition of signaling pathways like PI3K/AKT in cancer cells[\[14\]](#).

Signaling Pathway Involvement

While a specific signaling pathway for **7-Hydroxy-3-prenylcoumarin** is not well-documented, related coumarin derivatives have been shown to exert their cytotoxic effects by modulating key cellular pathways. For example, certain novel coumarin derivatives have been found to inhibit

the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer[14].

The diagram below conceptualizes the inhibition of the PI3K/AKT pathway by a hypothetical cytotoxic coumarin derivative.



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Caption: Conceptual diagram of PI3K/AKT pathway inhibition by a coumarin derivative.

Conclusion

7-Hydroxy-3-prenylcoumarin belongs to the pharmacologically significant class of 7-hydroxycoumarins. While specific data for this particular compound is sparse, the extensive research on its analogues like 7-hydroxycoumarin and 7-hydroxy-4-methylcoumarin provides a solid foundation for predicting its properties and potential applications. The established synthetic routes, such as the Pechmann condensation, offer reliable methods for its production, and the known biological activities of the coumarin scaffold highlight its potential in the development of new therapeutic agents. Further research is warranted to isolate and characterize **7-Hydroxy-3-prenylcoumarin** fully and to explore its unique biological profile.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Properties of 7-Hydroxycoumarins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562145#physical-and-chemical-properties-of-7-hydroxy-3-prenylcoumarin]

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